molecular formula C10H8F4O2 B7962173 Methyl 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetate CAS No. 1820703-52-3

Methyl 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetate

Cat. No.: B7962173
CAS No.: 1820703-52-3
M. Wt: 236.16 g/mol
InChI Key: HANPOULBLUTOBK-UHFFFAOYSA-N
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Description

Methyl 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetate (CAS: 1820703-52-3) is a fluorinated aromatic ester characterized by a phenyl ring substituted with a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position, linked to a methyl acetate moiety. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which enhance metabolic stability and binding affinity in target interactions. It is synthesized via esterification or coupling reactions, as evidenced by its commercial availability with 98% purity (Combi-Blocks, YC-1170) .

Properties

IUPAC Name

methyl 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-16-9(15)5-6-4-7(11)2-3-8(6)10(12,13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANPOULBLUTOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174910
Record name Benzeneacetic acid, 5-fluoro-2-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820703-52-3
Record name Benzeneacetic acid, 5-fluoro-2-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820703-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 5-fluoro-2-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetate typically involves the esterification of 5-fluoro-2-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Hydrolysis: The major products are 5-fluoro-2-(trifluoromethyl)benzoic acid and methanol.

    Reduction: The products vary based on the specific reduction pathway and conditions.

Scientific Research Applications

Methyl 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetate and related compounds:

Compound Name CAS RN Molecular Formula MW Substituents Yield (Synthesis) Key Applications/Notes
This compound 1820703-52-3 C₁₀H₈F₄O₂ 236.2 5-F, 2-CF₃ 98% purity Intermediate in bioactive molecules
Methyl 2-fluorophenylacetate 57486-67-6 C₉H₉FO₂ 168.2 2-F N/A Flavor/fragrance synthesis
Methyl 3-fluorophenylacetate 64123-77-9 C₉H₉FO₂ 168.2 3-F N/A Laboratory reagent
Methyl 2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetate 1186404-57-8 C₁₁H₉F₃NO₅ 293.2 5-OCH₃, 2-NO₂, 4-CF₃ N/A Agrochemical research
Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate 1417508-31-6 C₁₁H₈F₄O₃ 264.2 2-F, 5-CF₃, α-keto group N/A Pharmaceutical intermediate
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate N/A C₂₉H₂₈F₃N₅O₃S 548.2 Ureido, thiazole, piperazine 93.4% yield Kinase inhibitor candidates

Structural and Electronic Differences

  • Substituent Position: The 5-fluoro-2-trifluoromethyl substitution in the target compound creates a sterically hindered ortho arrangement, which contrasts with simpler analogs like Methyl 2-fluorophenylacetate (mono-substituted, 2-F) . The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects compared to methoxy or nitro groups in related esters .
  • Functional Groups : The α-keto group in Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate increases electrophilicity, making it more reactive in nucleophilic additions compared to the acetate group in the target compound.
  • Complexity : Ureido- and piperazine-containing derivatives (e.g., compounds 10d–10f in ) exhibit higher molecular weights (>500 Da) and are tailored for specific biological targets, such as kinase inhibition .

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